1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
Description
1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is a chemical compound that belongs to the class of methanamines It is characterized by the presence of a 4-methylphenyl group and a 2,4,5-trimethoxyphenyl group attached to a methanamine backbone
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13-5-7-14(8-6-13)11-19-12-15-9-17(21-3)18(22-4)10-16(15)20-2;/h5-10,19H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDUKPYRBBWCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 2,4,5-trimethoxybenzylamine.
Condensation Reaction: The 4-methylbenzaldehyde is reacted with 2,4,5-trimethoxybenzylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired methanamine compound.
Hydrochloride Formation: Finally, the methanamine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Crystallization: Purifying the final product through crystallization to obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted methanamine derivatives.
Scientific Research Applications
1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-N-[(2,4,6-trimethoxyphenyl)methyl]methanamine;hydrochloride
- 1-(4-methylphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine;hydrochloride
- 1-(4-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
Uniqueness
1-(4-methylphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is unique due to the specific arrangement of the methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
